tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21N3O2S This compound features a piperazine ring substituted with a benzo[d]isothiazolyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate typically involves the reaction of benzo[d]isothiazole derivatives with piperazine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzo[d]isothiazole moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]isothiazole moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Biological Activity
tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate (CAS No. 131779-46-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N3O2S with a molecular weight of 319.42 g/mol. The compound features a piperazine core substituted with a benzo[d]isothiazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds, including those with benzo[d]isothiazole structures, exhibit notable antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, in studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, significant zones of inhibition were observed, indicating effective antibacterial activity .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For example, studies showed that compounds with similar structures exhibited IC50 values ranging from 6 to 25 µg/mL against various cancer cell lines, suggesting potential use in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells, mediated by the activation of specific signaling pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing benzo[d]isothiazole moieties have been shown to inhibit specific enzymes critical for bacterial survival and proliferation.
- Interference with Cell Signaling : The compound may modulate cell signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
- Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized piperazine derivatives demonstrated that this compound showed a significant zone of inhibition (up to 20 mm) against Candida albicans and various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL .
Compound | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|
This compound | 20 | 10 |
Ciprofloxacin | 25 | 5 |
Griseofulvin | 22 | 8 |
Case Study 2: Cytotoxicity Against Cancer Cells
Another study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing an IC50 value of approximately 15 µM against HeLa cells. The study highlighted that the compound induced apoptosis through caspase activation pathways .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF7 | 18 |
A549 | 20 |
Properties
IUPAC Name |
tert-butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-12-6-4-5-7-13(12)22-17-14/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEGEVBKWFQUFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567780 |
Source
|
Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131779-46-9 |
Source
|
Record name | tert-Butyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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